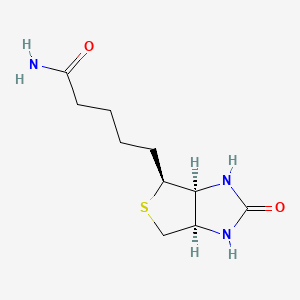
Biotin amide
Overview
Description
Biotin, also known as vitamin B7 or vitamin H, is one of the B vitamins . It is involved in a wide range of metabolic processes, primarily related to the utilization of fats, carbohydrates, and amino acids . Biotin is classified as a heterocyclic compound, with a sulfur-containing tetrahydrothiophene ring fused to a ureido group. A C5-carboxylic acid side chain is appended to the former ring .
Synthesis Analysis
The synthesis of Biotin amide involves a solid-phase extraction sample preparation procedure developed for use with a high-performance liquid chromatography (HPLC) method for biotin analysis . The HPLC method used a reversed-phase C18 column; after eluting from the column, biotin went through a postcolumn reaction to form a conjugate .
Molecular Structure Analysis
The chemical structure of biotin consists of a tetrahydroimidizalone ring fused with an organosulfur-containing tetrahydrothiophene ring that bears a valeric acid substituent . Biotin must be covalently attached to its cognate enzyme proteins (e.g., carboxylases) for function and attachment is mediated by the formation of an amide linkage .
Chemical Reactions Analysis
In the process of biotin analysis, after eluting from the column, biotin goes through a postcolumn reaction to form a conjugate . In another process, free amine or amine salt undergoes free-basing and then added to the biotin amide agent. In the next step, the amide is formed followed by a purification on silica-supported carbonate .
Physical And Chemical Properties Analysis
Most amides, including Biotin amide, are solids at room temperature . The boiling points of amides are much higher than those of alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .
Scientific Research Applications
A study by Sabatino et al. (2003) described the synthesis of a biotin derivative conjugated with DOTA, showing promise for pretargeted diagnosis and therapy of tumors due to its ability to bind avidin and resist serum biotinidase (Sabatino et al., 2003).
Research by Kortylewicz et al. (1994) focused on the synthesis and properties of radiolabeled biotin amides, demonstrating their potential in biological studies and assays involving avidin or streptavidin (Kortylewicz et al., 1994).
Hanurry et al. (2020) developed a biotin-coupled poly(amido)amine (PAMAM) dendrimer nanoparticle to enhance the tumor-specific delivery and intracellular uptake of anticancer drugs via receptor-mediated endocytosis, demonstrating its efficacy in reducing cell viability and inducing apoptosis in cancer cells (Hanurry et al., 2020).
Meskers et al. (1999) studied the hydrogen-deuterium exchange of streptavidin and its complex with biotin, providing insights into the structural dynamics of the biotin-streptavidin interaction (Meskers et al., 1999).
Yellepeddi et al. (2009) hypothesized that biotinylated poly(amido)amine (PAMAM) dendrimers could enhance cancer cell-specific uptake. Their study showed significantly higher cellular uptake of Biotin-PAMAM in ovarian cancer cells compared to non-cancer cells, indicating potential for targeted drug delivery (Yellepeddi et al., 2009).
Future Directions
The synthesis of novel derivatives of d-biotin containing closo- and nido-carborane residues bound to the biotin carbonyl group either directly or via a linker were synthesized . The possibility of synthesizing a d-biotin conjugate containing two closo-carborane moieties and a glutamic acid residue was shown . These compounds are of interest for biological testing as potential boron delivery agents for the boron neutron capture therapy of tumors .
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c11-8(14)4-2-1-3-7-9-6(5-16-7)12-10(15)13-9/h6-7,9H,1-5H2,(H2,11,14)(H2,12,13,15)/t6-,7-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLVBMBRLSCJAI-ZKWXMUAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219349 | |
| Record name | Biotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotinamide | |
CAS RN |
6929-42-6 | |
| Record name | Biotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6929-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006929426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




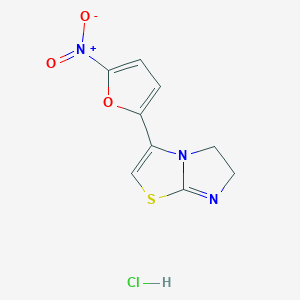



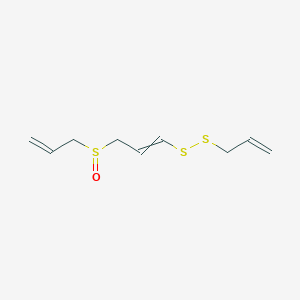
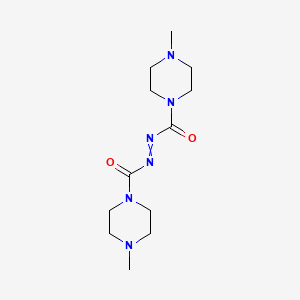

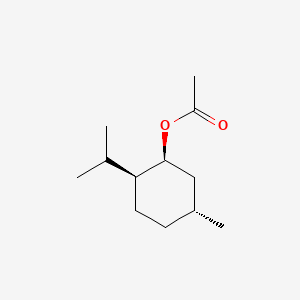
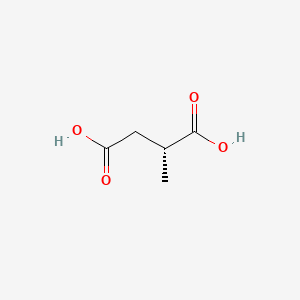
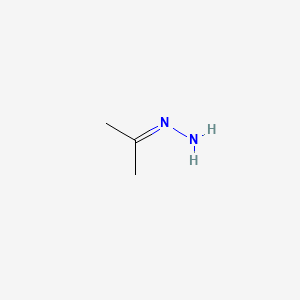
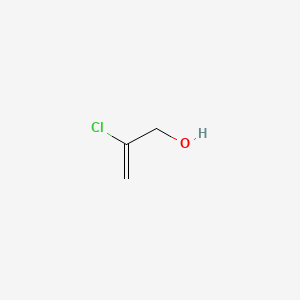
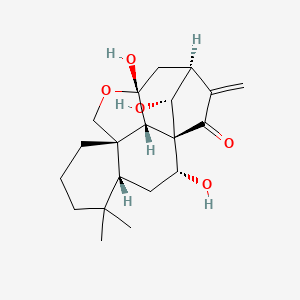
![6-methyl-3-[[[1-(phenylmethyl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1199903.png)